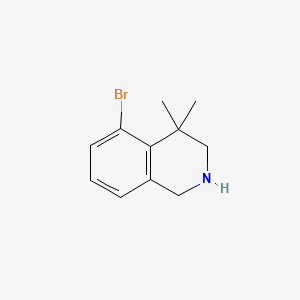

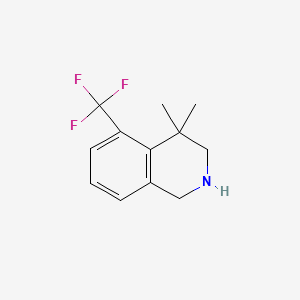

4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

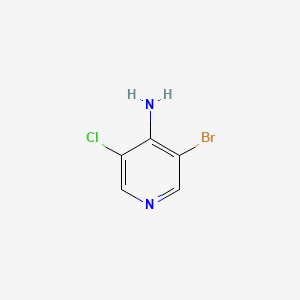

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound similar to quinoline . Isoquinolines and their derivatives are present in natural products and are used in medicinal chemistry .

Chemical Reactions Analysis

Again, specific chemical reactions involving “4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” were not found. But, related compounds like IT2Ts were designed as acetylcholinesterase (AChE) inhibitors capable of interacting with both the CAS and PAS of the enzyme simultaneously .科学的研究の応用

Synthesis and Chemical Properties

Super Acid-Induced Cyclization Reactions

Improved synthesis methods for chiral tetrahydroisoquinolines involve super acid-induced cyclization reactions. This approach allows for the quantitative formation of the isoquinoline ring, demonstrating the chemical's utility in synthesizing complex organic structures (Saitoh et al., 2003).

Synthesis and Structure Analysis

Another study highlights the synthesis and crystalline structure determination of tetrahydroisoquinoline derivatives, contributing to a deeper understanding of their molecular configuration and properties in solutions (Sokol et al., 2002).

Pharmacological Applications

Local Anesthetic Activity and Acute Toxicity

Research evaluating the local anesthetic activity and acute toxicity of 1-Aryltetrahydroisoquinoline derivatives has shown promising results. This includes findings on reducing molecule toxicity while maintaining therapeutic margins, indicating potential applications in developing safer anesthetic agents (Azamatov et al., 2023).

Biological and Material Science Research

Silyl Modification for Bioactivity Enhancement

Studies on silyl modification of biologically active compounds, including tetrahydroisoquinoline derivatives, have shown enhanced psychotropic properties and cytotoxic effects against cancer cell lines. These findings suggest potential applications in drug design and development (Zablotskaya et al., 2006).

Metal Complex Formation

The ability to form metal complexes with transition metal salts opens up applications in materials science, catalysis, and possibly as imaging agents in medical diagnostics (Sokol et al., 2004).

特性

IUPAC Name |

4,4-dimethyl-5-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-4-3-5-9(10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHNUKYUDBEWMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C(=CC=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744846 |

Source

|

| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1203682-64-7 |

Source

|

| Record name | 4,4-Dimethyl-5-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B598936.png)

![6-(2-(Diethylamino)ethyl)-10,11-dihydro-1H-dicyclopenta[c,g]carbazole-3,9(2H,6H)-dione hydrochloride](/img/structure/B598937.png)

![8-Azabicyclo[3.2.1]octan-2-one,8-methyl-6-propyl-,(1R,5R,6R)-rel-(9CI)](/img/no-structure.png)